molecular formula C10H6BrNO3 B2512013 6-bromo-3-formyl-1H-indole-2-carboxylic Acid CAS No. 893730-08-0

6-bromo-3-formyl-1H-indole-2-carboxylic Acid

Cat. No.: B2512013
CAS No.: 893730-08-0
M. Wt: 268.066
InChI Key: YGJUHWGIMPOPPF-UHFFFAOYSA-N
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Description

6-bromo-3-formyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 6-bromo-3-formyl-1H-indole-2-carboxylic acid typically involves the bromination of indole derivatives followed by formylation and carboxylation reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent bromination, formylation, and carboxylation steps yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

6-bromo-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-bromo-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

6-bromo-3-formyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Bromo-3-formyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound noted for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and formyl and carboxylic acid functional groups at the 3 and 2 positions, respectively. This structural configuration is crucial for its biological activity, influencing its binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • HIV-1 Integrase Inhibition : Research indicates that indole derivatives, including this compound, can inhibit the strand transfer activity of HIV-1 integrase. This enzyme is critical for viral replication, making it a prime target for antiretroviral therapy. The compound has shown promising results in binding affinity studies, suggesting potential as an integrase strand transfer inhibitor (INSTI) .
  • Antiviral Activity : Indole derivatives are known for their antiviral properties. The ability of this compound to inhibit viral replication mechanisms positions it as a candidate for further development in antiviral therapies .
  • Anti-inflammatory and Anticancer Properties : The compound exhibits anti-inflammatory effects, which are beneficial in treating conditions characterized by excessive inflammation. Additionally, indole derivatives have been studied for their anticancer properties due to their ability to induce apoptosis in cancer cells .

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Biological Activity Summary

Activity TypeIC50 (μM)Reference
HIV-1 Integrase Inhibition0.13 - 18.52
Anticancer Activity<15
Anti-inflammatoryN/A

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:

  • Structural Optimization : Modifications at the C3 position have shown to significantly improve the inhibitory effects against HIV integrase. For instance, introducing long-chain substituents has increased binding interactions with the active site of integrase, leading to lower IC50 values .
  • Comparative Studies : When compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol, this compound demonstrated unique properties that could be exploited for therapeutic applications .

Properties

IUPAC Name

6-bromo-3-formyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(4-13)9(10(14)15)12-8(6)3-5/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUHWGIMPOPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893730-08-0
Record name 6-bromo-3-formyl-1H-indole-2-carboxylic acid
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